((2R,5S)-5-Acetoxy-1,3-oxathiolan-2-yl)methyl benzoate
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Overview
Description
((2R,5S)-5-Acetoxy-1,3-oxathiolan-2-yl)methyl benzoate: is an organic compound that belongs to the class of esters. Esters are known for their pleasant aromas and are widely used in various industries, including pharmaceuticals, fragrances, and food additives. This particular compound features a unique structure that combines an oxathiolane ring with a benzoate ester, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,5S)-5-Acetoxy-1,3-oxathiolan-2-yl)methyl benzoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst . Another method is the trans-esterification, where an ester reacts with an alcohol in the presence of an acid catalyst .
Industrial Production Methods: In industrial settings, the production of esters like this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Esters can undergo hydrolysis in the presence of water, yielding the corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Trans-esterification: Esters can react with alcohols to form different esters in the presence of an acid catalyst.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Trans-esterification: Alcohol, acid catalyst.
Major Products Formed:
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Trans-esterification: Different ester and alcohol.
Scientific Research Applications
Chemistry: In chemistry, ((2R,5S)-5-Acetoxy-1,3-oxathiolan-2-yl)methyl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-catalyzed esterification and hydrolysis reactions. Its structure makes it a suitable substrate for investigating the specificity and mechanism of esterases and lipases.
Medicine: In the pharmaceutical industry, esters like this compound are explored for their potential as prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs, improving their bioavailability and reducing side effects.
Industry: In industrial applications, this compound can be used as a flavoring agent or fragrance due to its ester functional group, which is known for its pleasant aroma.
Mechanism of Action
The mechanism of action of ((2R,5S)-5-Acetoxy-1,3-oxathiolan-2-yl)methyl benzoate involves its interaction with specific molecular targets, such as enzymes that catalyze esterification and hydrolysis reactions. The oxathiolane ring and benzoate ester moieties can interact with the active sites of these enzymes, facilitating the conversion of the compound into its corresponding products.
Comparison with Similar Compounds
Ethyl benzoate: An ester formed from benzoic acid and ethanol.
Methyl benzoate: An ester formed from benzoic acid and methanol.
Propyl benzoate: An ester formed from benzoic acid and propanol.
Comparison: Compared to these similar compounds, ((2R,5S)-5-Acetoxy-1,3-oxathiolan-2-yl)methyl benzoate has a more complex structure due to the presence of the oxathiolane ring. This unique feature can influence its reactivity and interactions with biological molecules, making it a more versatile compound for various applications.
Properties
Molecular Formula |
C13H14O5S |
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Molecular Weight |
282.31 g/mol |
IUPAC Name |
[(2R,5S)-5-acetyloxy-1,3-oxathiolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C13H14O5S/c1-9(14)17-11-8-19-12(18-11)7-16-13(15)10-5-3-2-4-6-10/h2-6,11-12H,7-8H2,1H3/t11-,12+/m0/s1 |
InChI Key |
OIWDXBQHMZOSFT-NWDGAFQWSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CS[C@@H](O1)COC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)OC1CSC(O1)COC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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